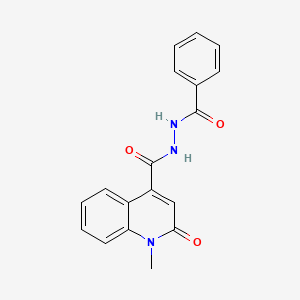![molecular formula C18H18NO2PS B5754458 (Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile](/img/structure/B5754458.png)
(Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile is a complex organic compound characterized by its unique structure, which includes both phosphinothioyl and nitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile typically involves multi-step organic reactions. One common approach is the reaction of ethoxy(phenyl)phosphinothioyl chloride with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor modulation, which are valuable in medicinal chemistry.
Industry
In materials science, this compound can be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for creating customized materials.
Wirkmechanismus
The mechanism by which (Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phosphinothioyl group can form strong interactions with metal ions, which may be crucial for its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-2-[methoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile
- (Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ethoxy group provides distinct reactivity compared to similar compounds with different substituents.
Eigenschaften
IUPAC Name |
(Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18NO2PS/c1-2-21-22(23,16-11-7-4-8-12-16)18(14-19)17(20)13-15-9-5-3-6-10-15/h3-12,20H,2,13H2,1H3/b18-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHERMQAQHUMJRC-ZCXUNETKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)C(=C(CC2=CC=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=S)(C1=CC=CC=C1)/C(=C(/CC2=CC=CC=C2)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)

![2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B5754407.png)
![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)

![N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE](/img/structure/B5754421.png)




![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)

![(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(5-CHLORO-2-NITROPHENYL)HYDRAZINE](/img/structure/B5754471.png)
